Benzo(a)pyrenyl-9-sulfate

Description

Properties

CAS No. |

63785-41-1 |

|---|---|

Molecular Formula |

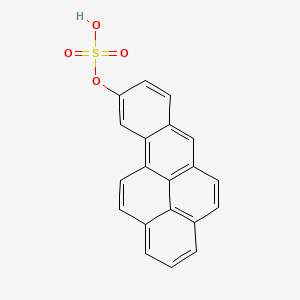

C20H12O4S |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

benzo[a]pyren-9-yl hydrogen sulfate |

InChI |

InChI=1S/C20H12O4S/c21-25(22,23)24-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11H,(H,21,22,23) |

InChI Key |

PULHWPKHEMDQRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)OS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzo(a)pyrene (B[a]P)

- CAS No.: 50-32-8

- Molecular Formula : C₂₀H₁₂

- Properties: Pale yellow crystalline solid, highly lipophilic, and carcinogenic. B[a]P is a prototypical PAH, requiring metabolic activation (e.g., epoxidation) to exert genotoxicity.

- Hazard Profile: Rated 4 (Health Hazard) in firefighting scenarios due to carcinogenicity .

Comparison : Unlike Benzo(a)pyrenyl-9-sulfate, B[a]P lacks polar functional groups, limiting its solubility in aqueous environments. Sulfation likely enhances excretion but may also create reactive intermediates capable of DNA adduct formation.

Benzyl Benzoate

- CAS No.: 120-51-4

- Molecular Formula : C₁₄H₁₂O₂

- Properties : Esters of benzoic acid, widely used as a scabicide, plasticizer, and fragrance component.

- Safety: Non-carcinogenic; primary risks include skin irritation.

Comparison : Benzyl benzoate shares a benzyl group with this compound but lacks the PAH backbone and sulfate moiety. Its ester functional group confers stability and low reactivity compared to sulfated PAHs.

Phenyl Benzoate and Derivatives

- Examples :

- Functional Groups : Esters with aromatic (phenyl) or aliphatic (methyl, isopropyl) substituents.

- Applications : Used in polymers, cosmetics, and flavorings.

Comparison : These compounds are structurally simpler than this compound and lack the fused aromatic system. Their ester groups prioritize hydrolytic stability over metabolic activity.

Sulfur-Containing Purine Derivatives

- Example : 6-(Benzylsulfanyl)-7-ethyl-7H-purine (CAS unspecified)

- Functional Groups : Sulfanyl (S–) group attached to a purine backbone.

- Relevance : Demonstrates sulfanyl group integration into heterocyclic systems, though sulfates (SO₃⁻) are more polar and reactive.

Data Table: Key Properties of this compound and Analogues

| Compound | CAS No. | Molecular Formula | Functional Group | Toxicity Profile | Applications |

|---|---|---|---|---|---|

| This compound | Not Available | Likely C₂₀H₁₁SO₄⁻ | Sulfate | Potential carcinogen* | Research metabolite |

| Benzo(a)pyrene | 50-32-8 | C₂₀H₁₂ | PAH | Carcinogenic (Group 1) | Environmental pollutant |

| Benzyl benzoate | 120-51-4 | C₁₄H₁₂O₂ | Ester | Low toxicity | Pharmaceuticals, fragrances |

| Phenyl benzoate | 93-99-2 | C₁₃H₁₀O₂ | Ester | Non-hazardous | Polymer synthesis |

*Inferred based on PAH sulfation pathways.

Research Findings and Gaps

- Metabolic Pathways : Sulfation of B[a]P may occur via sulfotransferases, but the specific activity and fate of this compound require further study.

- Toxicity : Sulfated PAHs can exhibit dual roles—detoxification or bioactivation—depending on the enzymatic context .

Q & A

Q. What validated analytical methods are recommended for quantifying Benzo(a)pyrenyl-9-sulfate in environmental or biological samples?

To quantify this compound, researchers should employ a combination of extraction and detection techniques.

- Extraction : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used for isolating polycyclic aromatic hydrocarbon (PAH) derivatives like this compound from complex matrices. For example, LLE with dichloromethane or hexane is effective for lipid-rich samples, while SPE using C18 cartridges improves recovery from aqueous solutions .

- Detection : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. Calibration curves using deuterated internal standards (e.g., d12-Benzo(a)pyrene) are critical for correcting matrix effects .

Q. What experimental models are suitable for studying the metabolic activation of this compound?

this compound is metabolized via cytochrome P450 enzymes (e.g., CYP1A1) into reactive intermediates such as diol epoxides (e.g., BPDE), which bind DNA. Key models include:

- In vitro : Human bronchial epithelial cells (e.g., BEAS-2B) treated with metabolic activators like β-naphthoflavone to induce CYP1A1 expression. BPDE-DNA adducts can be quantified using 32P-postlabeling or immunoassays .

- In vivo : Rodent models (e.g., A/J mice) exposed via inhalation or intraperitoneal injection. Hepatic microsomal fractions can isolate metabolic pathways .

Q. How can researchers assess the genotoxic potential of this compound in vitro?

- PCR-SSCP (Single-Strand Conformation Polymorphism) : Detects mutations in tumor suppressor genes (e.g., FHIT) caused by BPDE adducts. For example, transformed human bronchial cells show truncated FHIT gene fragments, indicating mutagenesis .

- Comet Assay : Measures DNA strand breaks in exposed cell lines (e.g., HepG2). A dose-dependent increase in tail moment correlates with genotoxicity .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s carcinogenic potency across studies?

- Systematic Literature Review : Adopt the U.S. EPA’s IRIS framework (Integrated Risk Information System) to evaluate study quality. Criteria include:

- Study Design : Prioritize peer-reviewed, dose-response studies with controlled exposure routes (e.g., inhalation vs. oral) .

- Data Consistency : Cross-validate findings using multiple endpoints (e.g., tumor incidence, DNA adduct levels). Discrepancies may arise from species-specific metabolic rates or exposure durations .

- Meta-Analysis : Use tools like the Health and Environmental Research Online (HERO) database to aggregate data and apply weight-of-evidence approaches .

Q. What computational and experimental strategies elucidate structure-activity relationships (SAR) for this compound derivatives?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity. For example, sulfonation at the 9-position increases solubility but may reduce DNA-binding affinity compared to non-polar metabolites .

- Solvatochromic Studies : Analyze solvent-induced spectral shifts (e.g., UV-Vis) to assess polarity. Polar solvents like chloroform stabilize charge-transfer interactions, altering photophysical properties .

Q. How can researchers link this compound-induced epigenetic changes to phenotypic outcomes?

- Multi-Omics Integration : Combine DNA methylation arrays (e.g., Illumina Infinium) with RNA-seq to identify dysregulated pathways. For instance, hypermethylation of tumor suppressor genes (e.g., p16) correlates with malignant transformation in cell models .

- CRISPR-Cas9 Knockout : Validate candidate genes (e.g., FHIT) in isogenic cell lines to confirm their role in BPDE-driven carcinogenesis .

Q. What methodologies address the extrapolation of in vitro toxicity data to in vivo systems?

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate parameters like hepatic clearance rates and tissue-specific partition coefficients. For example, interspecies differences in CYP1A1 activity necessitate scaling factors for risk assessment .

- Organ-on-a-Chip : Use 3D co-culture models (e.g., lung epithelium with endothelial cells) to simulate metabolic interactions and barrier penetration .

Q. How can advanced analytical techniques characterize this compound’s environmental degradation products?

- LC-QTOF-MS : Identify photodegradation byproducts (e.g., quinones) with high mass accuracy. For example, Benzo(a)pyrene-6,12-dione forms via UV irradiation and exhibits redox-cycling activity .

- Electron Paramagnetic Resonance (EPR) : Detect reactive oxygen species (ROS) generated during degradation, linking chemical stability to ecotoxicological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.